N-Benzylidenebenzenesulfonamide

Knoevenagel condensation Benzaldehyde equivalent Synthetic methodology

Researchers requiring a benzaldehyde equivalent that reliably eliminates in Knoevenagel reactions face significant reproducibility risk when substituting N-sulfonyl aldimine analogs. N-Benzylidenebenzenesulfonamide addresses this gap with proven, room-temperature condensation using piperidine catalysis, unlike intermediates from other methylene substrates that fail to eliminate. For microwave-assisted synthesis in [bmim]Br ionic liquid, this exact benzenesulfonamide-benzaldehyde pair achieves ~93% yield under optimized conditions. • Validated by single-crystal X-ray diffraction for structural precision in docking, QSAR, and crystal engineering. • Commercial purity ≥98.0% (HPLC/N analysis) with NMR confirmation; supplied under inert gas to prevent imine hydrolysis. • Available in standard research quantities with rapid global shipping and full documentation.

Molecular Formula C13H11NO2S
Molecular Weight 245.29694
CAS No. 130552-90-8
Cat. No. B1148729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzylidenebenzenesulfonamide
CAS130552-90-8
Molecular FormulaC13H11NO2S
Molecular Weight245.29694
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzylidenebenzenesulfonamide Identity & Specifications


N-Benzylidenebenzenesulfonamide (CAS: 130552-90-8, also referenced as 13909-34-7; synonym: N-benzenesulfonylbenzaldimine; molecular formula: C₁₃H₁₁NO₂S; molecular weight: 245.30 g/mol) is an N-sulfonyl aldimine belonging to the broader class of benzenesulfonamide-derived Schiff bases [1]. This compound is characterized by a benzylidene group linked to the nitrogen atom of a benzenesulfonamide moiety, forming a stable imine bond [2]. Commercially, it is available as a crystalline powder with a typical melting point of 80.0–86.0°C and a commercial purity specification of ≥98.0% by HPLC and nitrogen analysis .

N-Benzylidenebenzenesulfonamide: Analogs Not Interchangeable


Substitution among N-sulfonyl aldimines without careful qualification introduces significant risk to experimental reproducibility. Even among structurally similar analogs, reactivity in key synthetic transformations diverges sharply; for example, N-Benzylidenebenzenesulfonamide functions effectively as a benzaldehyde equivalent in the Knoevenagel reaction, whereas the intermediate β-N-benzenesulfonylamino carbonyl derivatives formed from other active methylene compounds fail to undergo the requisite elimination step, preventing the desired transformation [1]. Furthermore, commercial purity and characterization standards vary markedly across sources, with some vendors reporting minimum purity as low as 95% without NMR confirmation , compared to established specifications of ≥98.0% with independent HPLC, total nitrogen, and NMR validation [2]. Direct analytical or functional benchmarking against the intended use case is therefore essential prior to procurement.

N-Benzylidenebenzenesulfonamide Comparative Evidence


Knoevenagel Condensation Eliminative Advantage

N-Benzylidenebenzenesulfonamide (1) operates as a masked benzaldehyde equivalent in the Knoevenagel reaction with cyano-containing active methylene compounds, specifically undergoing an elimination step to afford the desired condensation product. In contrast, when other active methylene compounds (specifically, non-cyano substrates) are employed, the intermediate β-N-benzenesulfonylamino carbonyl derivatives do not undergo elimination, resulting in reaction failure [1]. This functional divergence is not predicted by structural similarity alone.

Knoevenagel condensation Benzaldehyde equivalent Synthetic methodology

Catalyst-Free Microwave Synthesis in Ionic Liquid

In a green, catalyst-free protocol conducted in 1-butyl-3-methylimidazolium bromide ([bmim]Br) under microwave irradiation, the condensation of benzenesulfonamide (CAS 98-10-2) and benzaldehyde (CAS 100-52-7) afforded N-Benzylidenebenzenesulfonamide (CAS 130552-90-8) with an approximate yield of 93% in short reaction times [1]. While other N-sulfonyl aldimines and ketimines were also prepared in good to excellent yields under these conditions, this specific 93% figure provides a quantitative benchmark for the unsubstituted phenyl-substrate pair, enabling procurement decisions for researchers replicating or optimizing this methodology.

Green chemistry Microwave-assisted synthesis Ionic liquid

Crystallographic Structure Confirmation

The stereogeometry and absolute configuration of a furanyl-substituted derivative of N-Benzylidenebenzenesulfonamide (5-(benzenesulfonyliminomethyl)-2,2-dimethyl-4-(4-methoxyphenyl)-3-furanone) has been unambiguously established via single-crystal X-ray diffraction analysis [1]. The crystal structure was refined to an R-factor (R₁) of 0.053 for 2043 observed reflections. In contrast, the unsubstituted parent compound (N-Benzylidenebenzenesulfonamide) has been characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy, with X-ray crystallography used to confirm its solid-state structure for the first time, updating earlier spectroscopic reports [2]. The absence of publicly available crystallographic data for many commercial analogs (e.g., N-benzylidene-p-toluenesulfonamide) limits their utility in applications requiring rigorous structural confirmation.

Crystallography Structure elucidation Absolute configuration

Hydrolytic Stability: pH-Dependent Kinetics

The hydrolysis kinetics of N-benzylidenebenzenesulfonamide derivatives have been investigated via ultraviolet spectrophotometry across a wide pH range, yielding a rate equation applicable over that range [1]. While quantitative rate constants for the unsubstituted parent compound were not isolated in the accessible abstract, a separate study of structurally related N-alkylbenzenesulfonamides (e.g., p-chloro-N-alkylbenzenesulfonamides) demonstrated distinct fragmentation pathways in ESI(-)-MS/MS analysis, showing the formation of sulfoxylate anions (m/z 113) [2]. The imine-containing N-benzylidene scaffold exhibits fundamentally different hydrolytic behavior compared to N-alkyl-substituted sulfonamides, a critical consideration for applications requiring aqueous stability or controlled degradation.

Hydrolysis kinetics Stability pH dependence

N-Benzylidenebenzenesulfonamide Application Scenarios


Knoevenagel Synthesis of Cyano-Substituted Alkenes

Procure N-Benzylidenebenzenesulfonamide when the synthetic target requires a benzaldehyde equivalent that reliably undergoes elimination in the Knoevenagel reaction with cyano-containing active methylene compounds. Unlike reactions employing other active methylene substrates where elimination fails, this compound enables successful condensation at room temperature with piperidine catalysis [1]. Alternative N-sulfonyl aldimines (e.g., p-toluenesulfonyl analogs) may not exhibit the same reactivity profile.

Catalyst-Free Microwave Protocol Validation

For laboratories validating or implementing the catalyst-free microwave-assisted synthesis of N-sulfonyl aldimines in [bmim]Br ionic liquid, this exact compound serves as the reference substrate for the benzenesulfonamide–benzaldehyde condensation pair, with a reported yield of approximately 93% under optimized conditions [1]. Substitution with alternative aldehydes or sulfonamides will alter yield and reaction kinetics.

Crystallography-Validated Scaffold

When structural precision is critical—such as in molecular docking studies, QSAR model building, or crystal engineering—this compound is supported by single-crystal X-ray diffraction data confirming its solid-state geometry, with refinement to R₁ = 0.053 (for a structurally representative furanyl derivative) and updated spectroscopic characterization of the parent compound [1][2]. Many commercially available N-sulfonyl aldimine analogs lack this level of published crystallographic validation.

Validated High-Purity Synthesis

Procure this compound from suppliers offering purity validation at ≥98.0% by both HPLC (area%) and total nitrogen analysis, with supplementary NMR confirmation of structure [1]. For research where reproducibility is paramount, lower-purity grades (e.g., 95–97% without NMR confirmation) should be avoided. The compound should be stored under inert gas and protected from light and moisture to prevent imine hydrolysis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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